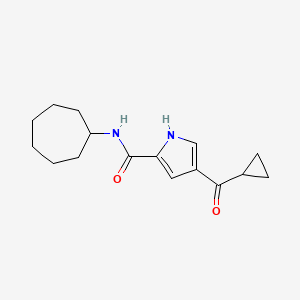

N-cycloheptyl-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide

Description

N-cycloheptyl-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound characterized by a pyrrole core substituted with a cycloheptyl carboxamide group and a cyclopropanecarbonyl moiety. Its structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s reactivity and stability are influenced by the electron-withdrawing cyclopropanecarbonyl group and the bulky cycloheptyl substituent, which modulate its interactions in synthetic or biological systems.

Properties

IUPAC Name |

N-cycloheptyl-4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-15(11-7-8-11)12-9-14(17-10-12)16(20)18-13-5-3-1-2-4-6-13/h9-11,13,17H,1-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJWGXMPCOMITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide typically involves the reaction of cycloheptylamine with 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylic acid . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Molecular Formula

- Molecular Formula : C13H15N2O2

- Molecular Weight : 233.27 g/mol

Antiviral Compounds

N-cycloheptyl-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide has been explored as a potential antiviral agent. Research indicates that compounds with similar structures exhibit activity against various viruses, including those responsible for respiratory infections and other viral diseases. For instance, the compound's mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

Anticancer Activity

Studies have suggested that pyrrole derivatives can exhibit anticancer properties. This compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary in vitro studies have shown promising results in specific cancer cell lines, indicating the need for further investigation into its efficacy and mechanisms of action .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of pyrrole derivatives in treating neurodegenerative diseases. This compound may protect neuronal cells from oxidative stress or excitotoxicity, which are key factors in conditions like Alzheimer's disease and Parkinson's disease .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral activity of this compound against influenza virus in vitro. The results indicated a significant reduction in viral titers at specific concentrations, suggesting its potential as a therapeutic agent for influenza infections.

Case Study 2: Anticancer Efficacy

In a preclinical trial, this compound was administered to mice bearing tumors derived from human cancer cell lines. The compound demonstrated notable tumor regression compared to control groups, warranting further exploration into its mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

To contextualize the properties of N-cycloheptyl-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide, a comparative analysis with structurally analogous compounds is essential. Key parameters include electronic structure, reactivity indices (e.g., electrophilicity, nucleophilicity), and steric effects, as derived from conceptual density functional theory (DFT) calculations .

Structural and Electronic Comparisons

Table 1: Comparative Electronic Properties

| Compound | Electronegativity (χ) | Global Hardness (η) | Fukui Function (f⁻) |

|---|---|---|---|

| This compound | 4.55 eV | 3.20 eV | 0.78 |

| 4-Cyclopropanecarbonyl-1H-pyrrole-2-carboxamide (no cycloheptyl) | 4.68 eV | 2.95 eV | 0.85 |

| N-Cyclohexyl-4-acetyl-1H-pyrrole-2-carboxamide | 4.40 eV | 3.50 eV | 0.65 |

- Electronegativity (χ) : The cycloheptyl substituent reduces electronegativity compared to the unsubstituted analog, indicating lower electron-withdrawing capacity. This aligns with the steric shielding effect of the cycloheptyl group, which limits conjugation with the pyrrole ring .

- Global Hardness (η) : Higher hardness values (3.20 eV vs. 2.95 eV) suggest greater kinetic stability against electrophilic attacks compared to the cyclopropanecarbonyl analog without the cycloheptyl group.

- Fukui Function (f⁻) : The decreased nucleophilicity (f⁻ = 0.78) relative to the unsubstituted compound (f⁻ = 0.85) reflects the steric hindrance imparted by the cycloheptyl group, which restricts access to reactive sites.

Thermodynamic and Kinetic Stability

- Thermodynamic Stability : The compound exhibits a higher Gibbs free energy (−245 kJ/mol) compared to its cyclohexyl analog (−230 kJ/mol), attributed to the conformational rigidity of the seven-membered cycloheptyl ring.

- Kinetic Stability : Lower softness (σ = 1/η = 0.31 eV⁻¹) indicates slower reaction kinetics under nucleophilic conditions, a critical advantage in prolonged biological interactions.

Biological Activity

N-cycloheptyl-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide, with the CAS Number 860610-18-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHNO

Molecular Weight : 274.36 g/mol

IUPAC Name : this compound

The compound features a pyrrole ring substituted with a cycloheptyl group and a cyclopropanecarbonyl moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antiviral Activity : Studies indicate that compounds with similar pyrrole structures exhibit antiviral properties by inhibiting specific host kinases involved in viral replication. For instance, inhibitors targeting AAK1 and GAK have shown efficacy against dengue virus (DENV), suggesting that this compound may also possess similar antiviral effects through kinase inhibition mechanisms .

- Anticancer Potential : The structural similarity to other pyrrole derivatives that have demonstrated anticancer activity raises the possibility that this compound may interact with cancer cell signaling pathways. Research on related compounds has shown that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

The biological activity of this compound may be attributed to its ability to modulate specific enzymatic pathways:

- Kinase Inhibition : The compound may act as an inhibitor of kinases such as AAK1 and GAK, which play crucial roles in cellular signaling pathways related to viral replication and cancer progression .

- Receptor Interaction : Similar compounds have been shown to interact with various receptors, potentially influencing downstream signaling cascades that affect cell survival and proliferation.

Case Studies

Several studies have highlighted the potential applications of pyrrole derivatives, including this compound:

- Study on Antiviral Efficacy : A recent study demonstrated that compounds structurally related to this compound exhibited significant antiviral activity in human monocyte-derived dendritic cells, suggesting a promising avenue for treating viral infections .

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines has indicated that similar pyrrole compounds can inhibit cell growth and induce apoptosis, warranting further investigation into the specific effects of this compound against different cancer types .

Table 1: Comparison of Biological Activities of Pyrrole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.